N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a chromeno-pyrimidine derivative featuring a fused heterocyclic core. Its structure includes a chromene ring fused to a pyrimidine moiety, substituted with a methylsulfanylphenyl group at position 2 and a thioacetamide-linked 3,4-dimethylphenyl group at position 4. Crystallographic validation tools such as SHELX and ORTEP are critical for confirming its three-dimensional conformation and stereoelectronic properties, ensuring accurate structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S2/c1-17-8-11-21(14-18(17)2)29-25(32)16-35-28-23-15-20-6-4-5-7-24(20)33-27(23)30-26(31-28)19-9-12-22(34-3)13-10-19/h4-14H,15-16H2,1-3H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZZGOHRADZJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrimidine core, followed by the introduction of the 4-methylsulfanylphenyl and 3,4-dimethylphenyl groups. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the aromatic rings or the chromeno-pyrimidine core.
Substitution: Halogenated reagents can be used to substitute hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenated compounds like bromine or chlorine. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways involving sulfur-containing compounds.
Medicine: The compound’s unique structure could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with molecular targets in biological systems. The sulfur atoms and aromatic rings may facilitate binding to specific proteins or enzymes, modulating their activity. The chromeno-pyrimidine core could interact with nucleic acids or other cellular components, influencing various biochemical pathways.
Comparison with Similar Compounds
Compound A : N-(3,4-dimethylphenyl)-2-[[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (ZINC2713398)
- Key Differences :
- Substitution at position 2: 4-fluorophenyl (vs. methylsulfanylphenyl in the target compound).
- Additional methyl group at position 9 of the chromene ring.
- Implications: The electron-withdrawing fluorine atom may enhance binding to polar enzymatic pockets compared to the methylsulfanyl group, which introduces steric bulk and moderate hydrophobicity.
Compound B : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
- Key Differences :
- Pyrimidine substituted with bromo and morpholinyl groups.
- Sulfonamide linkage (vs. thioacetamide in the target compound).
- Morpholinyl and sulfonamide groups are common in kinase inhibitors, suggesting divergent biological targets compared to the thioacetamide-containing target compound.
Compound C : (R)- and (S)-N-[(substituted)-5-[2-(2,6-Dimethylphenoxy)acetamido]hexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide
- Key Differences: Linear hexane backbone with phenoxyacetamide and tetrahydro-pyrimidinyl substituents. Lack of fused chromeno-pyrimidine core.
Comparative Data Table
Research Findings and Implications
- In contrast, Compound A’s fluorine atom may enhance dipole interactions but reduce metabolic stability due to susceptibility to oxidative defluorination .
- Steric Considerations : The 9-methyl group in Compound A imposes steric hindrance, which could either improve selectivity or reduce binding affinity depending on the target’s active site topology .
- Solubility and Bioavailability : Compound B’s bromine and sulfonamide groups likely improve aqueous solubility compared to the target compound’s thioacetamide and hydrophobic aryl groups .
Biological Activity
N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure
The compound has the following molecular formula: C21H20N4S. It features a 3,4-dimethylphenyl group and a 5H-chromeno[2,3-d]pyrimidine structure, which is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : Studies have shown that compounds with similar structures possess significant antioxidant capabilities, potentially reducing oxidative stress in cells.
- Anticancer Activity : Preliminary in vitro studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and affecting cell cycle regulation.
- Antimicrobial Effects : Some derivatives have demonstrated antimicrobial activity against a range of bacterial and fungal strains.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial growth.
- Signal Transduction Pathways : It may modulate key signaling pathways associated with cell survival and death, such as the MAPK/ERK pathway.
- Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes.
Anticancer Activity
A study conducted on various cancer cell lines reported that this compound exhibited cytotoxic effects:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.
Antimicrobial Activity
In another study focusing on antimicrobial properties:
- Pathogens Tested : Staphylococcus aureus and Candida albicans.
- Results : The compound demonstrated minimum inhibitory concentrations (MICs) of 15 µg/mL against S. aureus and 20 µg/mL against C. albicans, suggesting promising antimicrobial potential.
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50/MIC Value |
|---|---|---|
| Anticancer | MCF-7 | 15 µM |
| Anticancer | HeLa | 25 µM |
| Anticancer | A549 | 30 µM |
| Antimicrobial | Staphylococcus aureus | 15 µg/mL |
| Antimicrobial | Candida albicans | 20 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
